molecular formula C17H19N5O6S B145574 Cyclosulfamuron CAS No. 136849-15-5

Cyclosulfamuron

Cat. No. B145574
Key on ui cas rn: 136849-15-5
M. Wt: 421.4 g/mol
InChI Key: OFSLKOLYLQSJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05009699

Procedure details

A solution of 1.78 g (0.0114 mole) of 2-amino-4,6-dimethoxypyrimidine in 50 mL of methylene chloride is cooled to 0.5° C. in an ice bath and 1.0 mL (1.62 g, 0.114 mole) of chlorosulfonyl isocyanate then added to the solution. The resulting mixture is stirred for 30 minutes and a solution of 2.66 g o-aminophenyl cyclopropyl ketone (70% real, 0.0114) and 2.6 mL triethylamine (0.0187 mole) in 50 mL of methylene chloride then slowly added to the mixture. The resulting solution is stirred at ambient temperature overnight (18 hours).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[N:3]=1.Cl[S:13]([N:16]=[C:17]=[O:18])(=[O:15])=[O:14].[CH:19]1([C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[NH2:30])=[O:23])[CH2:21][CH2:20]1.C(N(CC)CC)C>C(Cl)Cl>[CH:19]1([C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[NH:30][S:13]([NH:16][C:17]([NH:1][C:2]2[N:3]=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([O:8][CH3:9])[N:7]=2)=[O:18])(=[O:15])=[O:14])=[O:23])[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
2.66 g
Type
reactant
Smiles
C1(CC1)C(=O)C1=C(C=CC=C1)N
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution is stirred at ambient temperature overnight (18 hours)
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC1)C(=O)C1=C(C=CC=C1)NS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.